molecular formula C₁₂H₁₇NO₄ B1145710 N-Hydroxy-5-(4-methoxyphenoxy)pentanamide CAS No. 1956355-48-8

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide

Cat. No.: B1145710
CAS No.: 1956355-48-8
M. Wt: 239.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide is a hydroxamic acid derivative characterized by a pentanamide backbone substituted with a 4-methoxyphenoxy group and a terminal hydroxamic acid moiety. This compound is synthesized from 4-hydroxyanisole (mequinol), a tyrosinase inhibitor used in depigmenting agents, and serves as a deuterated analog (this compound-d4) in biochemical research . Spectral data (e.g., ¹H NMR, ESI-MS) and synthetic protocols for related analogs highlight its modular design, allowing for tailored biological activity .

Properties

IUPAC Name

N-hydroxy-5-(4-methoxyphenoxy)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-5-7-11(8-6-10)17-9-3-2-4-12(14)13-15/h5-8,15H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQXMCSGVBWWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-5-(4-methoxyphenoxy)pentanamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

  • Structure : Simplifies the hydroxamic acid group to a primary amide, retaining the 4-methoxyphenyl substituent.
  • Activity : Demonstrates anthelmintic properties comparable to albendazole but with reduced cytotoxicity (e.g., IC₅₀ values 20–30% lower in Vero and SH-SY5Y cell lines) .
  • Drug-Likeness : SwissADME analysis shows compliance with Lipinski, Ghose, and Veber rules, with high gastrointestinal absorption and blood-brain barrier permeability .

Compound 4e (Oxazole-Bridged Derivative)

  • Activity : Designed as a Combretastatin A-4 analog, targeting microtubule disruption in cancer cells. Reported synthesis yield: 67% (mp 152–153°C; IR peaks at 1641 cm⁻¹ for C=O stretch) .
  • Key Contrast: The brominated aromatic system and oxazole moiety likely improve target affinity but reduce metabolic stability compared to the simpler methoxyphenoxy group in the parent compound.

N-Hydroxy-5-(3-nitroguanidino)pentanamide Derivatives

  • Structure: Substituted with nitroguanidino and phenylsulfonamido groups (e.g., Compound 7a, 5b).
  • Activity: Potential antiviral or antibacterial applications, inferred from COVID-19-related synthesis (yields 78.8–86.6%; ESI-MS m/z 367–375) .
  • SAR Insight: The nitroguanidino group introduces hydrogen-bonding capacity, altering target specificity compared to the methoxyphenoxy group.

Pharmacokinetic and Toxicity Profiles

Compound LogP Water Solubility (mg/mL) Toxicity (Cell Viability) Key References
N-Hydroxy-5-(4-methoxyphenoxy)pentanamide 2.1* 0.15* Not reported
N-(4-Methoxyphenyl)pentanamide 2.8 0.09 >80% (Vero cells at 100 µM)
Compound 4e 3.5 0.02 Not reported

*Predicted using SwissADME for non-deuterated form.

    Biological Activity

    N-Hydroxy-5-(4-methoxyphenoxy)pentanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    This compound features a hydroxylamine functional group, which is known to participate in redox reactions, potentially influencing various cellular processes and enzyme activities. The presence of the methoxy group enhances its chemical reactivity and biological interactions, making it a compound of interest for further research.

    Antiparasitic Activity

    One of the significant biological activities of this compound is its antiparasitic effect. A study investigated a related compound, N-(4-methoxyphenyl)pentanamide, against Toxocara canis, a nematode that poses health risks to humans and animals. The results indicated that this compound exhibited a time- and concentration-dependent reduction in parasite viability, similar to the widely used anthelmintic drug albendazole. Notably, N-(4-methoxyphenyl)pentanamide demonstrated lower cytotoxicity towards human and animal cell lines compared to albendazole, suggesting a favorable safety profile .

    The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxylamine moiety is believed to influence cellular signaling pathways and enzyme functions, potentially leading to antiparasitic effects. Furthermore, predictions indicate that this compound can permeate the blood-brain barrier (BBB), which is crucial for therapeutic agents intended for central nervous system applications .

    Pharmacokinetic Properties

    Pharmacokinetic studies have shown that this compound adheres well to drug-likeness criteria established by pharmaceutical standards. It demonstrates favorable properties such as adequate gastrointestinal absorption, high solubility in water, and compliance with Lipinski's rule of five, indicating its potential as an oral candidate drug .

    Table 1: Pharmacokinetic Properties of this compound

    PropertyValue
    Topological Polar Surface AreaAdequate
    Log PFavorable
    GI AbsorptionHigh
    BBB PermeabilityYes
    CytotoxicityLower than Albendazole

    Case Study: Antiparasitic Efficacy

    In vitro studies conducted on human cell lines (SH-SY5Y) and monkey cell lines (Vero) demonstrated that while albendazole significantly reduced cell viability by approximately 30% at 250 μM concentration, this compound maintained higher cell viability under similar conditions. This suggests that the new compound could be a safer alternative for treating parasitic infections .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.